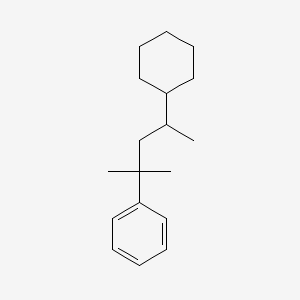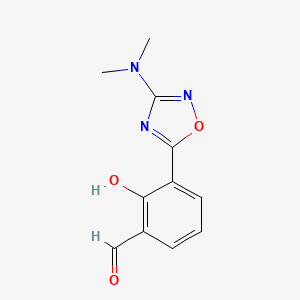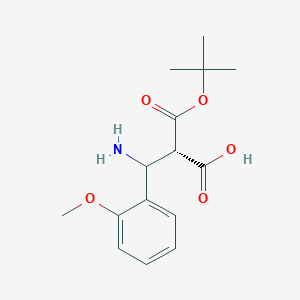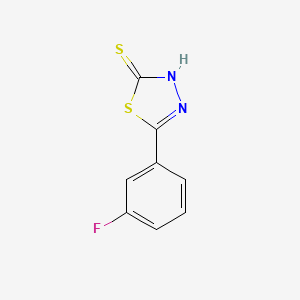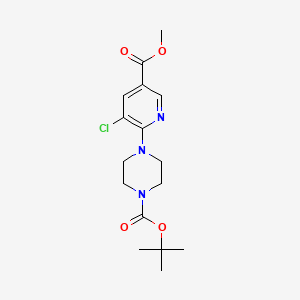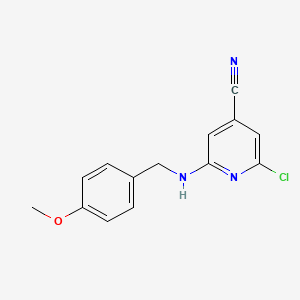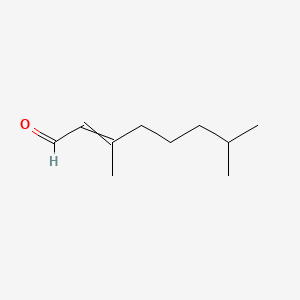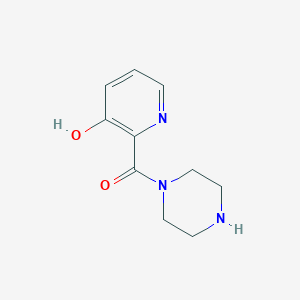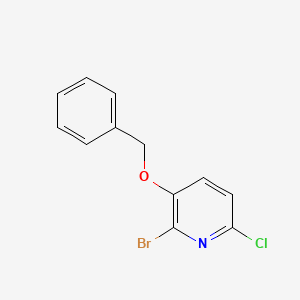
4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine is a chemical compound that features a pyrazole ring substituted with an isopropyl group and a pyrimidine ring substituted with a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring:
Formation of the Pyrimidine Ring:
Coupling of the Rings: The final step involves coupling the pyrazole and pyrimidine rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反应分析
Types of Reactions
4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrazole ring can be reduced under certain conditions.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides.
Major Products
Oxidation: Oxidation of the methylsulfanyl group can yield sulfoxides or sulfones.
Reduction: Reduction of the pyrazole ring can yield dihydropyrazoles.
Substitution: Substitution of the isopropyl group can yield various alkyl or aryl derivatives.
科学研究应用
4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving pyrazole and pyrimidine derivatives.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine involves its interaction with specific molecular targets and pathways. The pyrazole and pyrimidine rings can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
相似化合物的比较
4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine can be compared with other similar compounds, such as:
1-(1-ethyl-3-isopropyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine: This compound features a similar pyrazole ring but with different substituents.
4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine: This compound features a similar pyrimidine ring but with different substituents.
The uniqueness of this compound lies in its specific combination of substituents, which can confer unique properties and applications compared to other similar compounds.
属性
分子式 |
C11H14N4S |
|---|---|
分子量 |
234.32 g/mol |
IUPAC 名称 |
2-methylsulfanyl-4-(5-propan-2-yl-1H-pyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C11H14N4S/c1-7(2)10-8(6-13-15-10)9-4-5-12-11(14-9)16-3/h4-7H,1-3H3,(H,13,15) |
InChI 键 |
RBFYQYDOTWUWSN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=NN1)C2=NC(=NC=C2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13939861.png)
